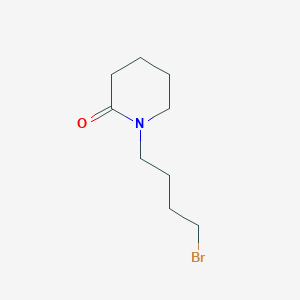

1-(4-Bromobutyl)-2-piperidinone

Overview

Description

1-(4-bromobutyl)-2-piperidinone is a member of the class of delta-lactams that is 2-piperidinone in which the amide hydrogen is replaced by a 4-bromobutyl group. It is a delta-lactam and an organobromine compound.

Scientific Research Applications

1. Development of Anti-Diabetic Drug Candidates

1-(4-Bromobutyl)-2-piperidinone derivatives have shown potential as new anti-diabetic drug candidates. A study by Nafeesa et al. (2019) demonstrated the synthesis of 1, 2, 4-triazole derivatives bearing a piperidine moiety, resulting in compounds with moderate to good α-glucosidase inhibitory activity, a key target in diabetes treatment. This research emphasizes the low toxicity and potential therapeutic benefits of these derivatives in managing diabetes (Nafeesa et al., 2019).

2. Asymmetric Synthesis for Drug Development

The compound plays a role in the asymmetric synthesis of pharmaceuticals. Senda et al. (2001) reported the catalytic asymmetric synthesis of 4-aryl-2-piperidinones, using 1-(4-Bromobutyl)-2-piperidinone derivatives. This synthesis is crucial for creating compounds like (-)-Paroxetine, an antidepressant medication, indicating its importance in the pharmaceutical industry (Senda, Ogasawara, & Hayashi, 2001).

3. Synthesis of Piperidinone Derivatives

Research by Bahia and Snaith (2004) described a novel approach to synthesize 3-substituted 4-piperidinones. This methodology involves a one-pot tandem oxidation-cyclization-oxidation process, showcasing the versatility of 1-(4-Bromobutyl)-2-piperidinone in synthesizing complex piperidinone derivatives, which have various applications in chemical and pharmaceutical fields (Bahia & Snaith, 2004).

4. Anticancer Activity

The application in cancer treatment was highlighted by Rew and Sun (2014), where they discovered AMG 232, a piperidinone inhibitor of the MDM2-p53 protein-protein interaction. This compound, derived from 1-(4-Bromobutyl)-2-piperidinone, is evaluated for its potential in treating various cancers, demonstrating the compound's significance in oncological research (Rew & Sun, 2014).

properties

Molecular Formula |

C9H16BrNO |

|---|---|

Molecular Weight |

234.13 g/mol |

IUPAC Name |

1-(4-bromobutyl)piperidin-2-one |

InChI |

InChI=1S/C9H16BrNO/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1-8H2 |

InChI Key |

OBYSASJZICHTJD-UHFFFAOYSA-N |

SMILES |

C1CCN(C(=O)C1)CCCCBr |

Canonical SMILES |

C1CCN(C(=O)C1)CCCCBr |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5h-Phenanthro[4,5-bcd]pyran-5-one](/img/structure/B1209990.png)

![2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate](/img/structure/B1209995.png)